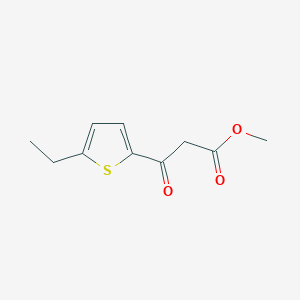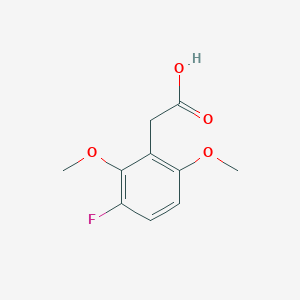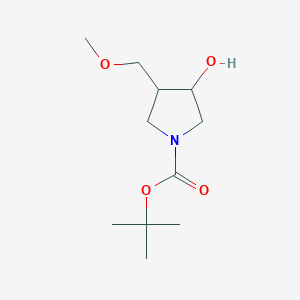
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
科学的研究の応用
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes
作用機序
The mechanism of action of tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Similar structure but with a methylamino group instead of a methoxymethyl group.
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Contains an allyl group and a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring.
Uniqueness
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination allows for a wide range of chemical reactions and applications in various fields of research and industry.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3 |
InChIキー |
NRWCGXRROLHAGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
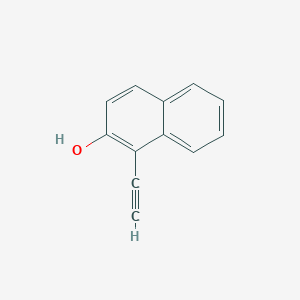
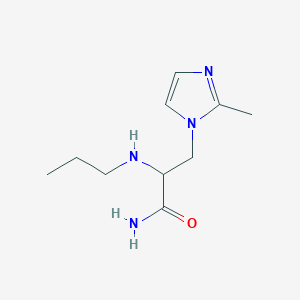
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)
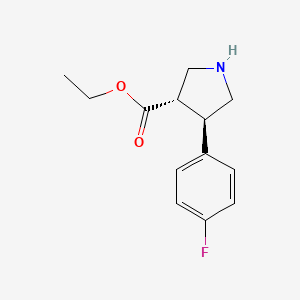
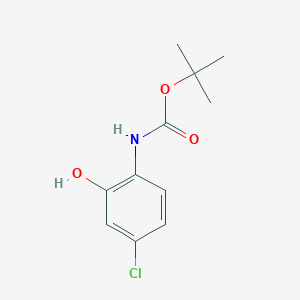
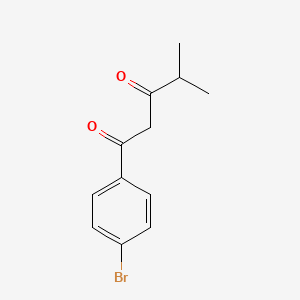
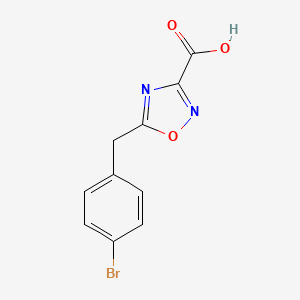
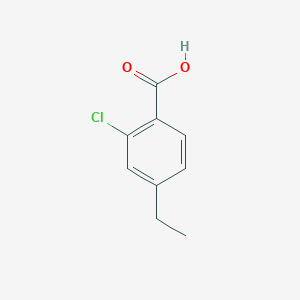
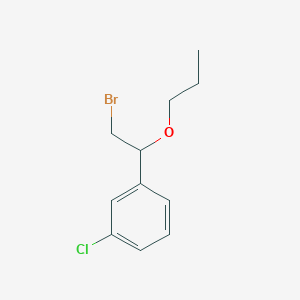
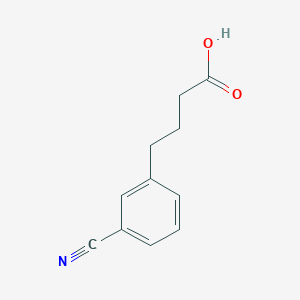
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
